Cas no 104759-19-5 (1-Naphthacenecarboxylicacid, 4-[[[2''',3''-anhydro]-O-3,6-dideoxy-b-D-threo-hexopyranos-4-ulos-1-yl-(1®4)-O-2,6-dideoxy-a-L-lyxo-hexopyranosyl-(1®4)-2,3,6-trideoxy-3-(dimethylamino)-a-L-lyxo-hexopyranosyl]oxy]-2-ethyl-1,2,3,4,6,11-hexahydro-2,5,7,10-tetrahydroxy-6,11-dioxo-,methyl ester, (1R,2R,4S)- (9CI))

1-Naphthacenecarboxylicacid, 4-[[[2''',3''-anhydro]-O-3,6-dideoxy-b-D-threo-hexopyranos-4-ulos-1-yl-(1®4)-O-2,6-dideoxy-a-L-lyxo-hexopyranosyl-(1®4)-2,3,6-trideoxy-3-(dimethylamino)-a-L-lyxo-hexopyranosyl]oxy]-2-ethyl-1,2,3,4,6,11-hexahydro-2,5,7,10-tetrahydroxy-6,11-dioxo-,methyl ester, (1R,2R,4S)- (9CI) structure
104759-19-5 structure
Nome del prodotto:1-Naphthacenecarboxylicacid, 4-[[[2''',3''-anhydro]-O-3,6-dideoxy-b-D-threo-hexopyranos-4-ulos-1-yl-(1®4)-O-2,6-dideoxy-a-L-lyxo-hexopyranosyl-(1®4)-2,3,6-trideoxy-3-(dimethylamino)-a-L-lyxo-hexopyranosyl]oxy]-2-ethyl-1,2,3,4,6,11-hexahydro-2,5,7,10-tetrahydroxy-6,11-dioxo-,methyl ester, (1R,2R,4S)- (9CI)
Numero CAS:104759-19-5
MF:C42H51NO16
MW:825.851454019547
CID:157081
PubChem ID:175981

1-Naphthacenecarboxylicacid, 4-[[[2''',3''-anhydro]-O-3,6-dideoxy-b-D-threo-hexopyranos-4-ulos-1-yl-(1®4)-O-2,6-dideoxy-a-L-lyxo-hexopyranosyl-(1®4)-2,3,6-trideoxy-3-(dimethylamino)-a-L-lyxo-hexopyranosyl]oxy]-2-ethyl-1,2,3,4,6,11-hexahydro-2,5,7,10-tetrahydroxy-6,11-dioxo-,methyl ester, (1R,2R,4S)- (9CI) Proprietà chimiche e fisiche

Nomi e identificatori

    • 1-Naphthacenecarboxylicacid, 4-[[[2''',3''-anhydro]-O-3,6-dideoxy-b-D-threo-hexopyranos-4-ulos...
    • methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-5-[[(2R,4aS,5aS,7S,9S,9aR,10aR)-2,9-dimethyl-3-oxo-4,4a,5a,6,7,9,9a,10a-octahydrodipyrano[4,2-a:4',3'-e][1,4]dioxin-7-yl]oxy]-4-(dimethylamino)-6-methyloxan-2-yl]oxy
    • Spartanamicin A
    • 1-Naphthacenecarboxylic acid, 4-(((2''',3''-anhydro)-O-3,6-dideoxy-beta-D-threo-hexopyranos-4-ulos-1-yl-(1-4)-O-2,6-dideoxy-alpha-L-lyxo-hexopyranosyl-(1-4)-2,3,6-trideoxy-3-(dimethylamino)-alpha-L-lyxo-hexopyranosyl)oxy)-2-ethyl-1,2,3,4,6,11-hexahydro-2,5,7,10-tetrahydroxy-6,11-dioxo-, methyl ester, (1R-(1alpha,2beta,4beta))-
    • 4)-2,3,6-trideoxy-3-(dimethylamino)-a-L-lyxo-hexopyranosyl]oxy]-2-ethyl-1,2,3,4,6,11-hexahydro-2,5,7,10-tetrahydroxy-6,11-dioxo-,methyl ester, (1R,2R,4S)- (9CI)
    • 4)-O-2,6-dideoxy-a-L-lyxo-hexopyranosyl-(1&reg
    • Antibiotic 80334 B
    • Antibiotic sipi 80334-B
    • 104759-19-5
    • Methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[[(1R,3R,5R,8S,10S,12S,14S)-5,14-dimethyl-6-oxo-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl]oxy]-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,10-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate
    • 1-Naphthacenecarboxylicacid, 4-[[[2''',3''-anhydro]-O-3,6-dideoxy-b-D-threo-hexopyranos-4-ulos-1-yl-(1®4)-O-2,6-dideoxy-a-L-lyxo-hexopyranosyl-(1®4)-2,3,6-trideoxy-3-(dimethylamino)-a-L-lyxo-hexopyranosyl]oxy]-2-ethyl-1,2,3,4,6,11-hexahydro-2,5,7,10-tetrahydroxy-6,11-dioxo-,methyl ester, (1R,2R,4S)- (9CI)
    • Inchi: InChI=1S/C42H51NO16/c1-8-42(51)15-27(30-19(34(42)40(50)52-7)11-20-31(36(30)48)37(49)33-23(45)10-9-22(44)32(33)35(20)47)57-28-12-21(43(5)6)38(17(3)53-28)58-29-14-25-39(18(4)54-29)59-41-26(56-25)13-24(46)16(2)55-41/h9-11,16-18,21,25-29,34,38-39,41,44-45,48,51H,8,12-15H2,1-7H3/t16-,17+,18+,21+,25+,26+,27+,28+,29+,34+,38-,39-,41+,42-/m1/s1
    • Chiave InChI: ZBDDFHXUDIPRSM-OKLXHZLRSA-N
    • Sorrisi: COC([C@H]1[C@](CC)(O)C[C@H](O[C@@H]2O[C@@H](C)[C@@H](O[C@@H]3O[C@@H](C)[C@H]4O[C@@H]5O[C@H](C)C(=O)C[C@@H]5O[C@H]4C3)[C@@H](N(C)C)C2)C2=C(C3C(=O)C4=C(C=CC(O)=C4C(=O)C=3C=C12)O)O)=O

Proprietà calcolate

  • Massa esatta: 825.320785
  • Massa monoisotopica: 825.320785
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 4
  • Conta accettatore di obbligazioni idrogeno: 17
  • Conta atomi pesanti: 59
  • Conta legami ruotabili: 8
  • Complessità: 1610
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 14
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 226
  • Carica superficiale: 0
  • Conta Tautomer: 720
  • XLogP3: 4

Proprietà sperimentali

  • Densità: 1.48
  • Punto di ebollizione: 897°Cat760mmHg
  • Punto di infiammabilità: 496.3°C
  • Indice di rifrazione: 1.646
  • PSA: 226.28000
  • LogP: 2.87970

1-Naphthacenecarboxylicacid, 4-[[[2''',3''-anhydro]-O-3,6-dideoxy-b-D-threo-hexopyranos-4-ulos-1-yl-(1®4)-O-2,6-dideoxy-a-L-lyxo-hexopyranosyl-(1®4)-2,3,6-trideoxy-3-(dimethylamino)-a-L-lyxo-hexopyranosyl]oxy]-2-ethyl-1,2,3,4,6,11-hexahydro-2,5,7,10-tetrahydroxy-6,11-dioxo-,methyl ester, (1R,2R,4S)- (9CI) Letteratura correlata

Fornitori consigliati
atkchemica
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
atkchemica
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd
Heyuan Broad Spectrum Biotechnology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Heyuan Broad Spectrum Biotechnology Co., Ltd
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hubei Cuiyuan Biotechnology Co.,Ltd
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd